molecular formula C6H7NO3 B091604 Methyl 3-methylisoxazole-5-carboxylate CAS No. 1004-96-2

Methyl 3-methylisoxazole-5-carboxylate

Cat. No.: B091604
CAS No.: 1004-96-2
M. Wt: 141.12 g/mol
InChI Key: MBRNUSBFRMCWIZ-UHFFFAOYSA-N
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Description

Methyl 3-methylisoxazole-5-carboxylate is a useful research compound. Its molecular formula is C6H7NO3 and its molecular weight is 141.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Thermal Isomerization and Mass Spectra Analysis : Research on the mass spectra of derivatives of 3-aryl-5-methylisoxazole-4-carboxylic acid, a related compound, has observed thermal isomerization of the isoxazole ring. This study helps in understanding the thermal behavior and mass spectral characteristics of isoxazole compounds (Zhigulev, Khmel’nitskiĭ, & Panina, 1974).

  • Synthesis of Isoxazole Derivatives : A study focused on the synthesis of 3-methylisoxazole-5-carboxamides and 5-[(1H-pyrazol-1-yl)carbonyl]-3-methylisoxazoles, highlighting the versatility of isoxazole compounds in chemical synthesis (Martins et al., 2002).

  • Bromination of Isoxazole Compounds : Insights into the bromination process of 3-aryl-5-methyl-isoxazole-4-carboxylate have been studied, demonstrating the potential of these compounds as precursors for other chemical entities (Roy, Rajaraman, & Batra, 2004).

  • Pd-Catalyzed C-H Bond Activation : The use of 5-methylisoxazole-3-carboxamide for Pd-catalyzed C-H bond activation in the synthesis of various γ-substituted non-natural amino acids has been explored, showcasing the application in organic synthesis (Pasunooti et al., 2015).

  • Immunological Activity : The immunological activity of certain 5-amino-3-methylisoxazole-4-carboxylic acid derivatives has been investigated, revealing their potential in immunotherapy (Ryng et al., 1999).

  • Effects on Metabolism : Studies on the effects of 5-Carboxy-3-Methylisoxazole on carbohydrate and fat metabolism, indicating its potential application in metabolic research (Dulin & Gerritsen, 1966).

  • QSAR Studies and Immunological Activity : Research into the immunological activity and quantitative structure-activity relationship (QSAR) studies of certain isoxazole derivatives has been conducted, providing insights into their biological properties (Ryng et al., 2001).

  • Pharmacological Applications : The development of excitatory amino acid receptor antagonists using isoxazole amino acid derivatives has been explored for neuroprotection applications (Krogsgaard‐Larsen et al., 1991).

Safety and Hazards

“Methyl 3-methylisoxazole-5-carboxylate” may form combustible dust concentrations in air . It is recommended to store this compound in a well-ventilated place and keep the container tightly closed . It is also advised to avoid breathing dust/fume/gas/mist/vapors/spray .

Future Directions

The development of new synthetic strategies for isoxazole derivatives, including “Methyl 3-methylisoxazole-5-carboxylate”, is a significant area of research . Given their importance in drug discovery, it is crucial to develop eco-friendly synthetic methods . The potential application of metal-free synthetic routes for the synthesis of isoxazoles is a promising future direction .

Properties

IUPAC Name

methyl 3-methyl-1,2-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO3/c1-4-3-5(10-7-4)6(8)9-2/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRNUSBFRMCWIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10143250
Record name Methyl 3-methylisoxazole-5-carboxylate
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URL https://comptox.epa.gov/dashboard/DTXSID10143250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1004-96-2
Record name 5-Isoxazolecarboxylic acid, 3-methyl-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1004-96-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-methylisoxazole-5-carboxylate
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Record name Methyl 3-methylisoxazole-5-carboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 3-methylisoxazole-5-carboxylate
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Synthesis routes and methods

Procedure details

To a solution of N-chlorosuccinimide (2.67 g, 20 mmol) and pyridine (0.1 mL) in chloroform (18 mL), was added, portionwise, acetaldehyde oxime (1.18 g, 20 mmol), at about 5° C. After complete addition the mixture was stirred at rt for about 10 min and then methyl propiolate (2.22 mL, 25 mmol) was added. Subsequently, a solution of triethylamine (2.92 mL, 21 mmol) in chloroform (3 mL) was added dropwise, at such a rate that the temperature was maintained between 15 and 18° C. After complete addition the mixture was stirred at about 18° C. for about 20 min, then water (15 mL) was added. The layers were separated and the organic layer was washed with water (15 mL), dried (MgSO4), filtered, and concentrated in vacuo. The residue was treated with diethyl ether (20 mL) and the formed precipitate was collected by filtration and dried to give methyl 3-methylisoxazole-5-carboxylate (1.75 g, 12.4 mmol, 62%) as a brown solid which was used as such: 1H-NMR (CDCl3, Bruker 400 MHz) 2.38 (3 H, s); 3.96 (3 H, s); 6.80 (1 H, s).
Quantity
2.67 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One
Name
acetaldehyde oxime
Quantity
1.18 g
Type
reactant
Reaction Step Two
Quantity
2.22 mL
Type
reactant
Reaction Step Three
Quantity
2.92 mL
Type
reactant
Reaction Step Four
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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